![molecular formula C9H16N2 B1414691 1-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine CAS No. 919836-45-6](/img/structure/B1414691.png)
1-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine
Overview
Description
“1-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine” is a chemical compound with the CAS Number: 919836-45-6 . Its IUPAC name is N-(1-methyl-4-piperidinyl)-N-(2-propynyl)amine . It is used as a reactant in the preparation of dianilinopyrimidines as IKK inhibitors for treating inflammation, diabetes, and neoplasm .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI Code: 1S/C9H16N2/c1-3-6-10-9-4-7-11(2)8-5-9/h1,9-10H,4-8H2,2H3 . This indicates that the compound has a molecular weight of 152.24 .
Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 152.24 . More specific physical and chemical properties were not found in the search results.
Scientific Research Applications
Dual Inhibitor for Cholinesterase and Monoamine Oxidase
1-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine has been identified as a dual inhibitor for cholinesterase and monoamine oxidase. This discovery is significant for its potential applications in treating neurodegenerative diseases like Alzheimer's (Bautista-Aguilera et al., 2014).
Chemical Reactions and Synthesis
The compound has been involved in reactions with propargylic alcohols and secondary amines, leading to the formation of diamines containing the tetrahydrofuran ring. This has implications for the development of new synthetic methods and materials (Kocięcka et al., 2018).
Piperidine Derivatives as Antimicrobial Agents
Derivatives of piperidine, including this compound, have shown significant antimicrobial activities, providing a basis for developing new antimicrobial agents (Vinaya et al., 2009).
Novel Piperidine Analogues for Antihypoxic and Anticonvulsive Activity
New analogues of this compound have been synthesized and tested for their antihypoxic and anticonvulsive activities, indicating potential therapeutic applications in these areas (Domány et al., 1994).
Piperidine in Oxidation Reactions
The compound has been involved in studies related to oxidation reactions of azines, contributing to the understanding of organic reaction mechanisms and synthesis (Soldatenkov et al., 1997).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 1-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine is the enzyme Monoamine Oxidase (MAO) . This enzyme catalyzes the oxidative deamination of a variety of biogenic and xenobiotic amines . It exists as two distinct enzymatic isoforms, MAO-A and MAO-B, based on their substrate and inhibitor specificities .
Mode of Action
This compound: interacts with its targets by inhibiting the action of MAO-A and MAO-B .
Biochemical Pathways
The inhibition of MAO-A and MAO-B by This compound affects the biochemical pathways involving the metabolism of biogenic and xenobiotic amines . This results in the accumulation of these amines, which can have various downstream effects depending on the specific amine involved.
Result of Action
The molecular and cellular effects of This compound ’s action include the inhibition of MAO-A and MAO-B, leading to an increase in the levels of biogenic and xenobiotic amines . This can have various effects depending on the specific amine involved. For example, increased levels of certain neurotransmitters could lead to changes in mood or behavior.
properties
IUPAC Name |
1-methyl-N-prop-2-ynylpiperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2/c1-3-6-10-9-4-7-11(2)8-5-9/h1,9-10H,4-8H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUOBAQJEADYYMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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